molecular formula C12H25N3O2 B140563 LM11A-31 (Dihydrochlorid) CAS No. 1243259-19-9

LM11A-31 (Dihydrochlorid)

Katalognummer: B140563
CAS-Nummer: 1243259-19-9
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: YNMUTYLWSRFTPX-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selective nonpeptide p75NTR ligand. Blocks p75-mediated cell death. Promotes neurogenesis and neurite survival. Does not affect NGF binding to TrkA. Shows neuroprotective and neuroregenerative effects in vivo. Orally active. Blood-brain barrier permeable.
LM11A-31 is a p75 neurotrophin receptor (p75NTR) ligand that inhibits nerve growth factor (NGF) binding to p75NTR-Fc (A2 = 1,192 nM). It inhibits DNA damage in and promotes survival of hippocampal neuronal cultures in a p75NTR- and concentration-dependent manner. LMA11A-31 also inhibits proNGF-induced cell death of mature oligodendrocytes. In vivo, LMA11A-31 (10-100 mg/kg) improves motor function and coordination in the weight-bearing open-field test and nonweight-bearing swim test and increases survival of oligodendrocytes in a mouse model of spinal contusion injury. It prevents and/or reverses atrophy of forebrain cholinergic neurites and cortical dystrophic neurites in Thy-1 hAPPLond/Swe and Tg2576 mice with mid- to late stage Alzheimer's disease. It also reduces excessive alcohol self-administration in rats and decreases huntingtin (Htt) aggregate formation and striatal cholinergic degeneration in the R6/2 mouse model of Huntington's disease.

Wissenschaftliche Forschungsanwendungen

Forschung zu Alzheimer-Krankheit

LM11A-31 (Dihydrochlorid) hat in Tiermodellen der Alzheimer-Krankheit vielversprechende Ergebnisse gezeigt. Es verhindert und kehrt die Atrophie cholinerger Neuriten um und kehrt die Alzheimer-Pathologie um, was potenzielle therapeutische Vorteile bietet .

Forschung zu Huntington-Krankheit

In Modellen der Huntington-Krankheit erhöht LM11A-31 das Überleben, reduziert die Bildung von Aggregaten von mutiertem Huntingtin und verhindert die neuronale Degeneration, was auf eine schützende Rolle gegen diese neurodegenerative Erkrankung hindeutet .

Neuroprotektion gegen Chemotherapie

LM11A-31 schützt neuronale Zellen vor den zytotoxischen Wirkungen von Chemotherapeutika wie Cisplatin oder Methotrexat. Dies könnte von Bedeutung sein, um eine durch Chemotherapie induzierte Neurotoxizität zu verhindern .

Proliferation von neuralen Vorläuferzellen

Die Verbindung erhöht die Proliferation und das Überleben von hippocampalen neuronalen Vorläuferzellen. Diese Anwendung könnte für Strategien zur neuronalen Reparatur und Regeneration entscheidend sein .

Antagonismus des p75-Neurotrophin-Rezeptors (p75NTR)

Als nicht-peptidischer p75-NTR-Ligand und Nervenwachstumsfaktor (NGF)-Antagonist blockiert LM11A-31 den p75-vermittelten Zelltod und hemmt den durch proNGF induzierten Zelltod, was weitreichende Auswirkungen auf die Behandlung neurodegenerativer Erkrankungen haben könnte .

Hemmung des durch Amyloid Beta (Aβ) induzierten Zelltods

LM11A-31 hemmt den durch Aβ induzierten Zelltod mit einem EC50 von 20 nM. Dies ist besonders relevant für die Alzheimer-Forschung, wo Aβ-Plaques ein Kennzeichen der Krankheit sind .

Überleben von Oligodendrozyten und myelinisierten Axonen

Die orale Verabreichung von LM11A-31 fördert das Überleben von Oligodendrozyten und myelinisierten Axonen in Mausmodellen für Rückenmarksverletzungen, was auf sein Potenzial zur Unterstützung der Genesung von solchen Verletzungen hindeutet .

Wirkmechanismus

Target of Action

LM11A-31, also known as (2S,3S)-2-Amino-3-methyl-N-(2-morpholinoethyl)pentanamide Dihydrochloride, is a non-peptide ligand of the p75 neurotrophic receptor (p75NTR) . The p75NTR is a receptor that binds nerve growth factor, brain-derived growth factor, and other neurotrophins . Its signaling can promote either neuron survival or death by apoptosis, depending on its ligand and cellular context .

Mode of Action

LM11A-31 selectively activates p75NTR survival pathways and inhibits apoptosis signaling . It blocks Aβ-induced neurodegeneration and synaptic impairment in neuronal and hippocampal slice cultures .

Biochemical Pathways

The biochemical pathways affected by LM11A-31 are primarily related to neuron survival and apoptosis. By selectively activating survival pathways and inhibiting apoptosis signaling via the p75NTR, LM11A-31 can block neurodegeneration and synaptic impairment .

Result of Action

The result of LM11A-31’s action is neuroprotection and the promotion of neuron survival. In Alzheimer’s Disease (AD) models, it has been shown to prevent tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also been reported to show efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury .

Action Environment

The action of LM11A-31 can be influenced by various environmental factors. It’s worth noting that the compound has been studied in various disease models, suggesting its action may be robust across different physiological conditions .

Biochemische Analyse

Biochemical Properties

LM11A-31 (Dihydrochloride) interacts with the p75 neurotrophin receptor (p75NTR), which binds nerve growth factor, brain-derived growth factor, and other neurotrophins . It selectively activates p75NTR survival pathways and inhibits apoptosis signaling .

Cellular Effects

LM11A-31 (Dihydrochloride) has shown to block p75-mediated cell death, inhibit proNGF induced cell death, increase proliferation and survival of hippocampal neural progenitors, and inhibit Aβ-induced cell death . It has also been found to suppress HIV-1 replication and inflammatory response in macrophages .

Molecular Mechanism

The molecular mechanism of LM11A-31 (Dihydrochloride) involves its interaction with the p75NTR. It selectively activates p75NTR survival pathways and inhibits apoptosis signaling . This interaction blocks pro-NGF induced cell death in neuronal cultures and protects neuronal cells from the cytotoxic effects of certain drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, LM11A-31 (Dihydrochloride) has shown to promote the survival of oligodendrocytes and myelinated axons in a mouse spinal cord injury model

Dosage Effects in Animal Models

In animal models, LM11A-31 (Dihydrochloride) has shown beneficial effects in models of Alzheimer’s disease, Huntington’s disease, aging, HIV/FIV, traumatic brain injury, peripheral neuropathy, spinal cord injury, and retinopathy

Metabolic Pathways

It is known to interact with the p75NTR, which plays a role in various cellular processes .

Transport and Distribution

It is known to be orally available and brain-penetrant .

Subcellular Localization

Its target, the p75NTR, is known to be present in various regions of the brain .

Biologische Aktivität

LM11A-31 dihydrochloride is a small molecule ligand that selectively targets the p75 neurotrophin receptor (p75NTR), playing a crucial role in modulating neurotrophic signaling pathways. This compound has shown significant promise in various preclinical and clinical studies, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Huntington's disease (HD).

LM11A-31 functions primarily as an antagonist of p75NTR, which is known to mediate both neuroprotective and neurotoxic effects depending on the context. By inhibiting p75NTR-mediated apoptosis, LM11A-31 promotes neuronal survival in the presence of neurotoxic agents such as amyloid-beta (Aβ) and other stressors.

  • Inhibition of Apoptosis : LM11A-31 effectively blocks p75-mediated cell death, providing a protective effect against Aβ-induced neurodegeneration and synaptic impairment in neuronal cultures .
  • Neuroprotection : In various mouse models, LM11A-31 has been shown to prevent tau phosphorylation, reduce microglial activation, and enhance cholinergic neuron survival .

Preclinical Studies

Numerous studies have demonstrated the biological activity of LM11A-31 across different animal models:

  • Alzheimer's Disease Models :
    • LM11A-31 was effective in preventing cognitive decline and tau pathology in mouse models expressing amyloid precursor protein .
    • It reduced levels of phosphorylated tau and improved cognitive function as measured by behavioral assessments.
  • Huntington's Disease Models :
    • In R6/2 mice, treatment with LM11A-31 normalized aberrant p75NTR signaling, leading to improved motor and cognitive functions while reducing neuroinflammation .
  • Other Neurological Conditions :
    • The compound has shown efficacy in models of traumatic brain injury, chemotherapy-induced peripheral neuropathy, and even HIV-induced neurodegeneration .

Clinical Trials

LM11A-31 has progressed into clinical trials, particularly focusing on its application in Alzheimer's disease:

  • Phase 1/2 Clinical Trial : A study involving 242 participants with mild to moderate AD demonstrated that LM11A-31 significantly slowed the progression of the disease by reducing biomarkers associated with neurodegeneration, including Aβ42 and YKL-40 levels . The trial highlighted the compound's safety profile and its potential as a disease-modifying therapy.

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of LM11A-31:

Study FocusModel UsedKey Findings
Alzheimer's DiseaseMouse ModelsPrevented tau phosphorylation and cognitive decline; reduced Aβ-induced neurotoxicity .
Huntington's DiseaseR6/2 MiceImproved motor skills and cognitive function; reduced neuroinflammation .
Traumatic Brain InjuryRodent ModelsEnhanced recovery of neuronal structures post-injury; reduced apoptosis markers .
Chemotherapy-Induced NeuropathyRat ModelsAlleviated symptoms associated with peripheral nerve damage induced by chemotherapy .

Case Studies

In a notable case study involving patients with mild to moderate Alzheimer's disease, participants treated with LM11A-31 exhibited significant improvements in cognitive assessments compared to those receiving placebo. The study utilized advanced imaging techniques to monitor changes in brain activity and connectivity, providing evidence for the compound's potential to modify disease progression at a biological level .

Eigenschaften

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15/h10-11H,3-9,13H2,1-2H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUTYLWSRFTPX-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595097
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243259-19-9, 102562-74-3
Record name N-[2-(Morpholin-4-yl)ethyl]-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LM-11A-31
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9GUF3B7Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LM11A 31 dihydrochloride
Reactant of Route 2
Reactant of Route 2
LM11A 31 dihydrochloride
Reactant of Route 3
Reactant of Route 3
LM11A 31 dihydrochloride
Reactant of Route 4
Reactant of Route 4
LM11A 31 dihydrochloride
Reactant of Route 5
Reactant of Route 5
LM11A 31 dihydrochloride
Reactant of Route 6
LM11A 31 dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.